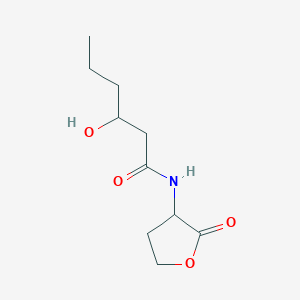
3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide
Descripción general
Descripción
3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide is a N-acyl-amino acid . It has a molecular formula of C10H17NO4 and a molecular weight of 215.25 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a hexanamide chain with a 3-hydroxy group and a 2-oxooxolan-3-yl group attached to the nitrogen atom . The InChI string representation of the molecule isInChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13) . Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 434.0±34.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 69.0±3.0 kJ/mol . The flash point is 216.3±25.7 °C . The index of refraction is 1.476 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 5 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Role in Plant Defense Mechanisms
Hydroxamic acids, including compounds similar to 3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide, play a significant role in plant defense against pests, diseases, and herbicides. They are extensively studied in cereals for their ability to protect against insects, fungi, bacteria, and in the detoxification of herbicides. The potential for exploiting these compounds in agricultural practices is significant (Niemeyer, 1988).
2. Involvement in Maillard Reaction Products
Research on hydroxycinnamic acids, which are structurally related to this compound, shows their interaction with Maillard reaction intermediates. This has implications in food science, particularly in baking and flavor development. The study of these compounds provides insight into the chemistry of food processing and preservation (Jiang et al., 2009).
3. Catalysis in Organic Synthesis
Compounds structurally related to this compound have been used in organic synthesis. For instance, the hydroboration of alkenes using N-heterocyclic carbene-boranes is catalyzed by similar compounds. This process is significant in the synthesis of various organic molecules, demonstrating the compound's role in catalysis and synthetic chemistry (Prokofjevs et al., 2012).
4. Potential in Pharmaceutical Applications
Similar compounds have been studied for their potential in pharmaceutical applications, such as inhibitors for specific enzymes or receptors. For example, the study of hydroxylamine and hydroxamic acid derivatives of dibenzoxepine series shows dual inhibition properties relevant to anti-inflammatory treatments (Hamer et al., 1996).
5. Use in Material Science and Filtration
In material science, particularly in the development of filtration membranes, compounds like this compound are used. They contribute to the formation of antibiofouling properties in nanofiltration membranes, enhancing water purification efficiency (Singh et al., 2012).
6. Anticancer Research
Research on analogs of this compound has shown potential in anticancer applications. Certain analogs have exhibited significant cytotoxicity against various human tumor cell lines, indicating their potential as leads in anticancer drug development (Penthala et al., 2010).
Propiedades
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIHGGZGGATGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



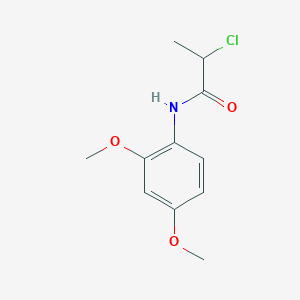
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)
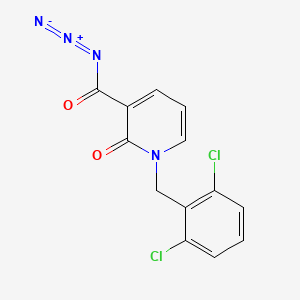
amine](/img/structure/B3039079.png)
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
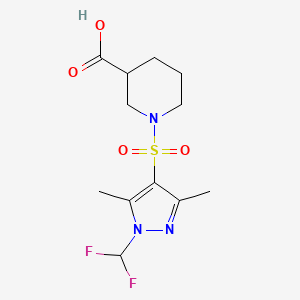
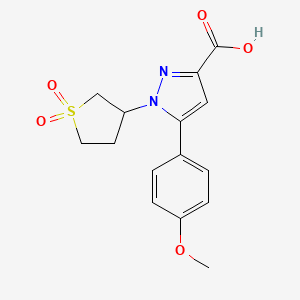
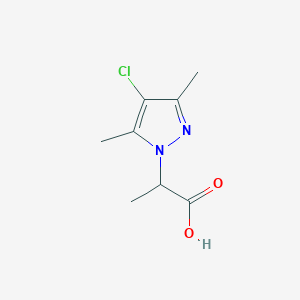
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)

